molecular formula C18H18ClNO4 B7479117 N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

Cat. No.: B7479117
M. Wt: 347.8 g/mol
InChI Key: DDRBZPZWRSVOKL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide typically involves the reaction of 5-chloro-2-methoxyaniline with 4-(4-methoxyphenyl)-4-oxobutanoic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-4-oxobutanamide
  • N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
  • N-(5-chloro-2-methoxyphenyl)-4-(4-chlorophenyl)-4-oxobutanamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is unique due to the presence of both chloro and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-14-6-3-12(4-7-14)16(21)8-10-18(22)20-15-11-13(19)5-9-17(15)24-2/h3-7,9,11H,8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRBZPZWRSVOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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